molecular formula C12H7N3O2S B2457359 AS-605240 CAS No. 648450-29-7; 648450-29-7

AS-605240

Cat. No.: B2457359
CAS No.: 648450-29-7; 648450-29-7
M. Wt: 257.27
InChI Key: SQWZFLMPDUSYGV-POHAHGRESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of AS-605240 involves several steps, starting with the preparation of the quinoxaline derivative. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar steps with optimization for large-scale production.

Chemical Reactions Analysis

AS-605240 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

AS-605240 has a wide range of scientific research applications, including:

Mechanism of Action

AS-605240 exerts its effects by selectively inhibiting PI3Kγ. It competes with adenosine triphosphate (ATP) for binding to the catalytic site of PI3Kγ, thereby preventing the phosphorylation of downstream targets. This inhibition disrupts the PI3K/Akt signaling pathway, which is involved in various cellular processes such as cell growth, survival, and metabolism . The molecular targets of this compound include PI3Kγ, PI3Kα, PI3Kβ, and PI3Kδ, with varying degrees of selectivity .

Comparison with Similar Compounds

AS-605240 is unique in its high selectivity for PI3Kγ compared to other PI3K isoforms. Similar compounds include:

This compound stands out due to its specificity for PI3Kγ, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

(5Z)-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O2S/c16-11-10(18-12(17)15-11)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-6H,(H,15,16,17)/b10-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWZFLMPDUSYGV-POHAHGRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C=C3C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NC=CN=C2C=C1/C=C\3/C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401018492
Record name (5Z)-5-(6-Quinoxalinylmethylene)-2,4-thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287651-14-2, 648450-29-7
Record name (5Z)-5-(6-Quinoxalinylmethylene)-2,4-thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AS605240
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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